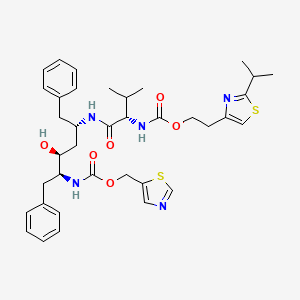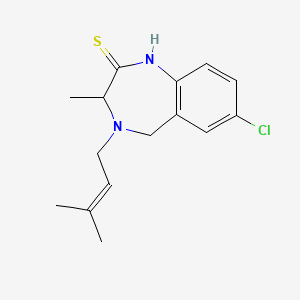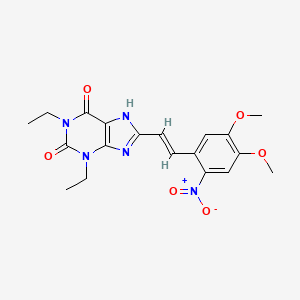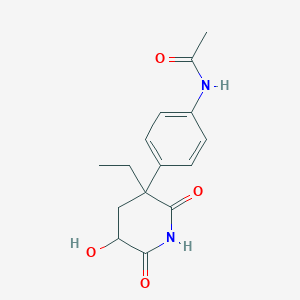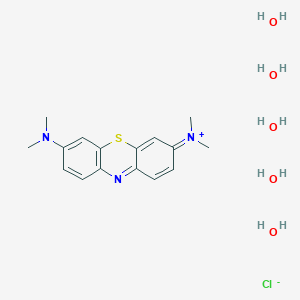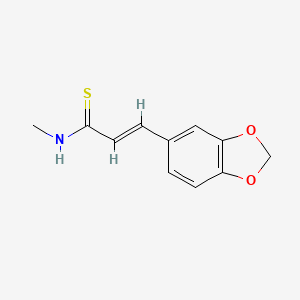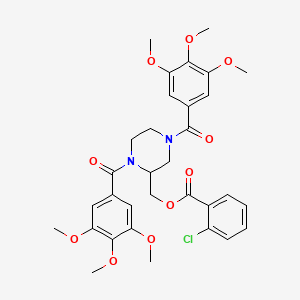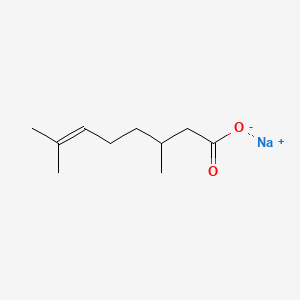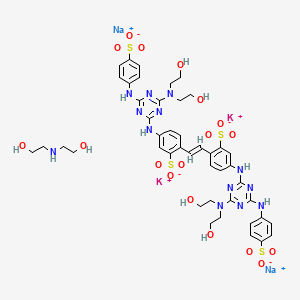
1-Butyl-5-((4-(4-chlorobenzoyl)-2-nitrophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-5-((4-(4-chlorobenzoyl)-2-nitrophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile is a complex organic compound It is characterized by its unique structure, which includes a butyl group, a chlorobenzoyl group, a nitrophenyl group, and an azo linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-5-((4-(4-chlorobenzoyl)-2-nitrophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile likely involves multiple steps, including the formation of the azo linkage and the introduction of the various functional groups. Typical reaction conditions may include:
Azo Coupling Reaction: This step involves the reaction of a diazonium salt with an aromatic compound to form the azo linkage.
Nitration: Introduction of the nitro group using nitrating agents such as nitric acid.
Chlorobenzoylation: Introduction of the chlorobenzoyl group using chlorobenzoyl chloride in the presence of a base.
Butylation: Introduction of the butyl group using butyl halides.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-Butyl-5-((4-(4-chlorobenzoyl)-2-nitrophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: Various substitution reactions can be used to replace specific functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
科学的研究の応用
1-Butyl-5-((4-(4-chlorobenzoyl)-2-nitrophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile may have applications in various scientific fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for potential therapeutic properties or as a diagnostic tool.
Industry: Use in the development of new materials or as a component in industrial processes.
作用機序
The mechanism of action of 1-Butyl-5-((4-(4-chlorobenzoyl)-2-nitrophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
類似化合物との比較
Similar Compounds
1-Butyl-5-((4-(4-chlorobenzoyl)-2-nitrophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile: can be compared with other azo compounds, nitrophenyl derivatives, and chlorobenzoyl-containing compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. The presence of the azo linkage, nitrophenyl group, and chlorobenzoyl group may confer unique chemical and biological properties.
特性
CAS番号 |
90729-40-1 |
|---|---|
分子式 |
C24H20ClN5O5 |
分子量 |
493.9 g/mol |
IUPAC名 |
1-butyl-5-[[4-(4-chlorobenzoyl)-2-nitrophenyl]diazenyl]-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C24H20ClN5O5/c1-3-4-11-29-23(32)18(13-26)14(2)21(24(29)33)28-27-19-10-7-16(12-20(19)30(34)35)22(31)15-5-8-17(25)9-6-15/h5-10,12,32H,3-4,11H2,1-2H3 |
InChIキー |
PCETZZQOJIFQOM-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=C(C(=C(C1=O)N=NC2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-])C)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



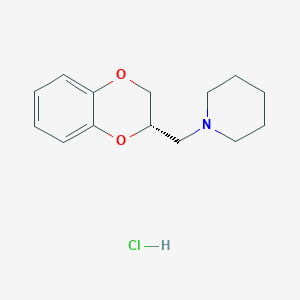
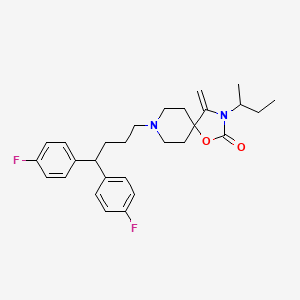

![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)
